molecular formula C9H18N2O B8373606 2-amino-2-cyclohexyl-N-methyl-acetamide

2-amino-2-cyclohexyl-N-methyl-acetamide

Cat. No.: B8373606
M. Wt: 170.25 g/mol
InChI Key: YIFZDPYZBLEARM-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexyl-N-methyl-acetamide is a substituted acetamide derivative characterized by a cyclohexyl group at the α-carbon, an amino group, and a methyl substituent on the acetamide nitrogen. These structural features are critical for interactions with biological targets, as seen in its patented use in combination therapies for cancer treatment .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-2-cyclohexyl-N-methylacetamide

InChI

InChI=1S/C9H18N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3,(H,11,12)

InChI Key

YIFZDPYZBLEARM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1CCCCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Structural Highlights
2-Amino-2-cyclohexyl-N-methyl-acetamide C₉H₁₈N₂O¹ Cyclohexyl, methyl, amino Potential chair cyclohexyl conformation; N–H⋯O hydrogen bonding
N-Cyclohexyl-2-hydroxyacetamide C₈H₁₅NO₂ Cyclohexyl, hydroxy Hydroxy group enhances polarity; chair cyclohexyl conformation
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide C₁₀H₂₀N₂O Cyclohexyl, methyl, methylamino Increased steric hindrance; N-methylation reduces hydrogen bonding
2-Cyano-2-cyclohexylideneacetamide C₉H₁₂N₂O Cyclohexylidene, cyano Conjugated cyano group; planar geometry
2-Chloro-N-(2-chlorophenyl)acetamide C₈H₇Cl₂NO Chlorophenyl, chloro Electrophilic chlorine atoms; higher reactivity

¹Inferred from analogs in .

Physicochemical Properties

  • Hydrogen Bonding: The amino and carbonyl groups enable N–H⋯O interactions, as observed in crystal structures of related compounds (e.g., N-benzyl-2-(2,6-dichlorophenoxy)acetamide) . In contrast, N-methylation (as in N-cyclohexyl-N-methyl-2-(methylamino)acetamide) reduces hydrogen-bonding capacity .
  • Reactivity : Chloroacetamide derivatives (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) exhibit higher electrophilicity due to labile chlorine atoms, enabling nucleophilic substitution reactions .

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